molecular formula C42H42N2O5 B13448061 N-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-6-hydroxyhexyl]acridine-9-carboxamide

N-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-6-hydroxyhexyl]acridine-9-carboxamide

Cat. No.: B13448061
M. Wt: 654.8 g/mol
InChI Key: PYTBBADOAUBOQD-UHFFFAOYSA-N
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Description

N-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-6-hydroxyhexyl]acridine-9-carboxamide is a complex organic compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their broad range of biological activities, including anticancer, antimicrobial, and antiviral properties

Preparation Methods

The synthesis of N-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-6-hydroxyhexyl]acridine-9-carboxamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

N-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-6-hydroxyhexyl]acridine-9-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyhexyl side chain can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy groups on the phenyl rings can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyhexyl side chain would yield ketones or aldehydes, while reduction of the carboxamide group would yield amines.

Mechanism of Action

The mechanism of action of N-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-6-hydroxyhexyl]acridine-9-carboxamide involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA, inhibiting the activity of enzymes such as topoisomerase and telomerase, which are essential for DNA replication and cell division . The compound’s unique structure allows it to bind strongly to DNA, making it an effective inhibitor of these enzymes.

Comparison with Similar Compounds

N-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-6-hydroxyhexyl]acridine-9-carboxamide can be compared with other acridine derivatives such as:

The uniqueness of this compound lies in its specific structural features, which allow for strong DNA binding and potential for targeted therapeutic applications.

Properties

Molecular Formula

C42H42N2O5

Molecular Weight

654.8 g/mol

IUPAC Name

N-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-6-hydroxyhexyl]acridine-9-carboxamide

InChI

InChI=1S/C42H42N2O5/c1-47-34-23-19-32(20-24-34)42(31-13-4-3-5-14-31,33-21-25-35(48-2)26-22-33)49-29-30(28-45)12-10-11-27-43-41(46)40-36-15-6-8-17-38(36)44-39-18-9-7-16-37(39)40/h3-9,13-26,30,45H,10-12,27-29H2,1-2H3,(H,43,46)

InChI Key

PYTBBADOAUBOQD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC(CCCCNC(=O)C4=C5C=CC=CC5=NC6=CC=CC=C64)CO

Origin of Product

United States

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